molecular formula C23H22N2O6S B4737414 methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate

methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate

Cat. No. B4737414
M. Wt: 454.5 g/mol
InChI Key: NAMVAEVDDPKZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as MMB, belongs to the class of sulfonamides and is known for its ability to inhibit the activity of carbonic anhydrase enzymes. In

Mechanism of Action

The mechanism of action of methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, including acid-base regulation, respiration, and ion transport. By inhibiting these enzymes, methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate can disrupt these processes and lead to various physiological effects.
Biochemical and Physiological Effects
methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate has been shown to have various biochemical and physiological effects, including inhibition of tumor growth, reduction of intraocular pressure, and neuroprotective effects. Inhibition of tumor growth is achieved by targeting carbonic anhydrase enzymes, which are overexpressed in many types of cancer cells. Reduction of intraocular pressure is achieved by inhibiting carbonic anhydrase enzymes in the eye, which reduces the production of aqueous humor. Neuroprotective effects are achieved by reducing oxidative stress and inflammation, which are implicated in many neurological disorders.

Advantages and Limitations for Lab Experiments

Methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate has several advantages for lab experiments, including its ability to selectively target carbonic anhydrase enzymes, its low toxicity, and its stability in various conditions. However, methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate also has some limitations, including its low solubility in water and its relatively low yield in the synthesis method.

Future Directions

There are several future directions for methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate research, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action in more detail. Additionally, the development of methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate derivatives with improved properties, such as increased solubility and potency, could lead to the development of new drugs for various diseases.

Scientific Research Applications

Methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate has been extensively studied for its potential applications in various fields, including cancer therapy, glaucoma treatment, and neurological disorders. In cancer therapy, methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate has been shown to inhibit the growth of cancer cells by targeting carbonic anhydrase enzymes. In glaucoma treatment, methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase enzymes in the eye. In neurological disorders, methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

methyl 4-[[2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-16-3-7-19(8-4-16)25-32(28,29)21-13-11-20(12-14-21)31-15-22(26)24-18-9-5-17(6-10-18)23(27)30-2/h3-14,25H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMVAEVDDPKZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[({4-[(4-methylphenyl)sulfamoyl]phenoxy}acetyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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